2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenyl-N-(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S2/c1-16(2)29(17-9-4-3-5-10-17)19(30)15-28-23(31)21-22(20(26-28)18-11-8-14-32-18)33-24(25-21)27-12-6-7-13-27/h3-5,8-11,14,16H,6-7,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRBSKLDRGNOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenyl-N-(propan-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the thiazolo[4,5-d]pyridazine core: This can be achieved through the cyclization of appropriate thiophene and pyridazine derivatives under acidic or basic conditions.
Introduction of the pyrrolidin-1-yl group: This step involves nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Acylation to form the acetamide: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyrrolidine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Overview
The compound features a thiazolo[4,5-d]pyridazin core, which is known for various pharmacological properties. Its structure includes:
- Pyrrolidinyl group : Contributes to the compound's interaction with biological targets.
- Thiophenyl group : Enhances the compound's electronic properties and may influence its biological activity.
The molecular formula is with a molecular weight of 429.6 g/mol.
Biological Activities
1. Kinase Inhibition
Research indicates that this compound has potential as a kinase inhibitor. Kinases are crucial in regulating cell proliferation and survival, making them important targets in cancer therapy. Preliminary studies have shown that it can inhibit various kinases, including FLT3, which is often implicated in hematological malignancies. Further investigations are warranted to optimize its selectivity and efficacy against specific kinases .
2. Anti-inflammatory Properties
The compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are key mediators in the inflammatory response. By modulating their activity, the compound could potentially alleviate conditions characterized by chronic inflammation .
3. Anticancer Activity
The unique structural features of this compound suggest mechanisms that could induce apoptosis (programmed cell death) and regulate the cell cycle. Such actions are critical in cancer treatment strategies aimed at reducing tumor growth and proliferation .
Mechanism of Action
The mechanism of action of 2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide
- Key Differences :
- Substitution at position 2: Methyl group (vs. pyrrolidin-1-yl in the target compound).
- Acetamide side chain: N-(4-chlorophenyl) (vs. N-phenyl-N-isopropyl).
- The 4-chlorophenyl group may enhance halogen bonding but reduce solubility.
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- Key Differences :
- Core structure: 4,5-Dihydro-1,3-thiazole (vs. thiazolo[4,5-d]pyridazine).
- Substituents: Nitro group at the phenyl ring and a pyrazole moiety.
- Pyrazole inclusion may enhance metal-binding capacity.
Thiophene-Containing Acetamides
N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide
- Key Differences :
- Core: Pyrazine (vs. pyridazine).
- Thiophen-3-yl (vs. thiophen-2-yl) substitution.
- Implications :
- Thiophen-3-yl may alter steric interactions in binding sites.
- Pyrazine cores are less electron-deficient than pyridazines, affecting charge-transfer interactions.
2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide
- Key Differences: Core: Thiazolidinone (vs. thiazolo[4,5-d]pyridazine). Sulfanylidene group introduces redox-active sulfur.
- Implications :
- Sulfanylidene may confer antioxidant or pro-oxidant activity, depending on cellular context.
Triazole and Thiazole Derivatives
N-(4-(4-(6-chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)phenyl)thiazol-2-yl)acetamide
- Key Differences :
- Core: Pyrrolo[3,2-d]pyrimidine (vs. thiazolo[4,5-d]pyridazine).
- Chloro and methoxy groups enhance lipophilicity.
- Implications :
- Pyrrolopyrimidine cores are more planar, favoring intercalation into DNA or RNA.
Data Tables
Table 1. Structural and Functional Comparison of Key Analogues
Research Findings and Implications
- Electron-Deficient Cores: Thiazolo[4,5-d]pyridazine derivatives (e.g., ) exhibit enhanced charge-transfer interactions compared to pyrazines or thiazolidinones, making them suitable for targeting electron-rich biological substrates.
- Thiophene Orientation : Thiophen-2-yl (target) vs. thiophen-3-yl () alters steric and electronic profiles, impacting interactions with aromatic residues in enzymes.
Biological Activity
The compound 2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenyl-N-(propan-2-yl)acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features include a thiazolo[4,5-d]pyridazine core and various functional groups that may interact with multiple biological targets.
Molecular Characteristics
- Molecular Formula : C₁₈H₂₁N₅O₂S₂
- Molecular Weight : 403.5 g/mol
- CAS Number : 1105218-97-0
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression, making it a candidate for further development as an anticancer agent.
A comparative study highlighted the potency of this compound against A549 cells, demonstrating a reduction in viability similar to or better than standard chemotherapeutic agents like cisplatin. The results suggest that the compound's unique structure contributes to its cytotoxic effects on cancer cells while sparing non-cancerous cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against multidrug-resistant strains of bacteria. Specifically, it has been noted for its effectiveness against resistant Staphylococcus aureus strains. This broad-spectrum antimicrobial activity is attributed to its ability to disrupt bacterial cell proliferation through kinase inhibition mechanisms .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase enzymes (COX-1 and COX-2). This activity is particularly relevant for conditions involving chronic inflammation and cardiovascular diseases. In vivo studies have demonstrated its potential as a COX-II inhibitor with selectivity over COX-I, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of 2-[4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenyl-N-(propan-2-yl)acetamide is primarily linked to its interaction with specific molecular targets:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of several kinases involved in cancer progression.
- Cell Signaling Modulation : It may influence various cellular signaling pathways that regulate cell growth and apoptosis.
- Inflammatory Mediator Inhibition : By targeting COX enzymes, it reduces the production of pro-inflammatory cytokines.
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| MDPI Study | Anticancer Activity | Demonstrated significant reduction in A549 cell viability; comparable efficacy to cisplatin. |
| Kinase Inhibition | Identified as an effective kinase inhibitor; potential applications in cancer therapy. | |
| Aalto Research Portal | Anti-inflammatory Effects | Exhibited selective COX-II inhibition with minimal ulcerogenic effects compared to traditional NSAIDs. |
Q & A
Q. What are the key synthetic routes for synthesizing this thiazolo[4,5-d]pyridazine derivative?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazolo[4,5-d]pyridazine core using phosphorus pentasulfide or thioglycolic acid under controlled pH and temperature .
- Step 2 : Introduction of the pyrrolidin-1-yl group via nucleophilic substitution or coupling reactions .
- Step 3 : Acetamide functionalization using acyl chlorides or activated esters, with N-phenyl and isopropyl groups added via alkylation/arylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization are standard .
Q. Which spectroscopic techniques confirm the compound’s structural identity?
Q. How is the compound’s solubility and stability profile characterized for in vitro assays?
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy .
- Stability : Assessed via HPLC under accelerated conditions (40°C, 75% humidity) to detect degradation products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
-
Temperature Control : Lower temperatures (0–5°C) reduce side reactions during thiazole ring formation .
-
Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency for thiophen-2-yl incorporation .
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
-
Yield Data :
Step Reagent Yield (%) Core Formation PS 65–70 Acetamide Coupling ClCHCOCl 80–85
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- SAR Insights :
- Pyrrolidin-1-yl Group : Enhances target selectivity in kinase inhibition assays .
- Thiophen-2-yl Moiety : Increases lipophilicity (logP ~3.2), improving membrane permeability .
- N-Isopropyl Group : Reduces metabolic clearance in hepatic microsome assays .
- Methodology : Compare IC values against analogs with fluorophenyl or morpholino substituents .
Q. How can contradictions in biological activity data (e.g., varying IC50_{50}50 values) be resolved?
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase profiling) and control compounds .
- Data Normalization : Correct for batch-to-batch variability in compound purity via HPLC .
- Mechanistic Studies : Employ surface plasmon resonance (SPR) to validate direct target binding .
Q. What computational strategies predict the compound’s interaction with biological targets?
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Variable Substituents : Synthesize analogs with substituted phenyl, furan, or pyridine groups .
- Biological Testing : Screen against panels of enzymes (kinases, phosphatases) and cancer cell lines .
- Data Analysis : Use principal component analysis (PCA) to correlate structural features with activity .
Methodological Notes
- Contradictory Data Mitigation : Cross-validate HPLC purity (>95%) with LC-MS and biological replicates .
- Advanced Purification : Employ preparative HPLC for isolating stereoisomers .
- Target Engagement : Use CETSA (cellular thermal shift assay) to confirm target binding in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
